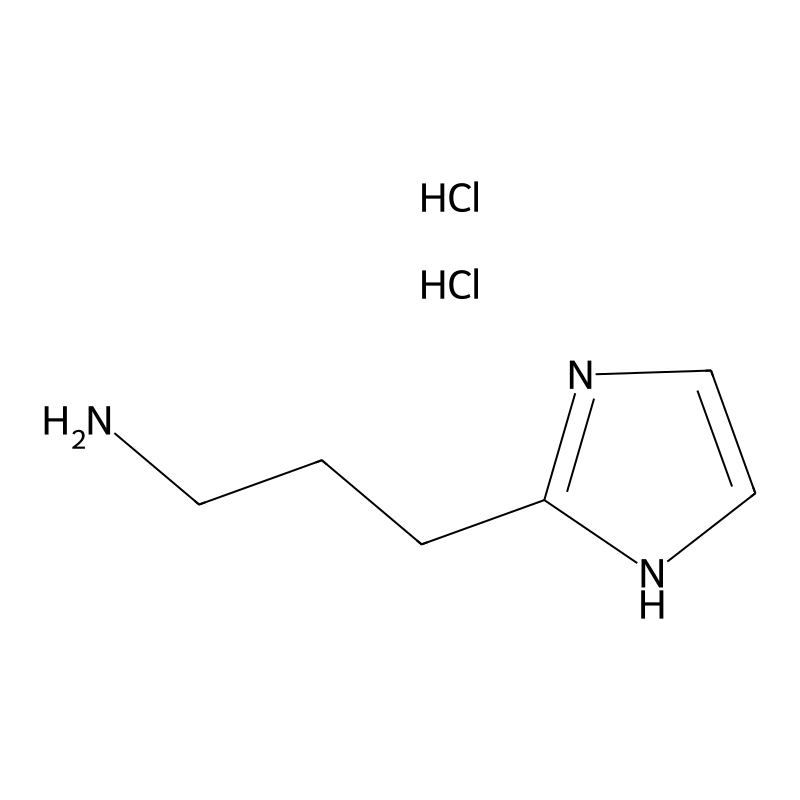

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

pH-Sensitive Polymers

Specific Scientific Field: Polymer chemistry and materials science.

Summary:3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride: is utilized in the synthesis of pH-sensitive polymers. These polymers respond to changes in environmental pH, making them valuable for drug delivery systems, sensors, and other applications.

Experimental Procedures:Polymer Synthesis: The compound is incorporated into polymer chains during their synthesis.

Characterization: The pH-sensitive polymers are characterized using techniques such as nuclear magnetic resonance (NMR), gel permeation chromatography (GPC), and dynamic light scattering (DLS).

Results: The pH-responsive behavior of the polymers is investigated. Swelling studies, drug release profiles, and stability assessments are performed to understand their performance under varying pH conditions.

These two applications highlight the versatility of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride in different scientific fields. Researchers continue to explore its potential in various contexts, from drug development to materials science .

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride is a chemical compound characterized by the molecular formula C6H13Cl2N3. It features an imidazole ring, a five-membered aromatic heterocyclic structure containing two nitrogen atoms, which contributes to its unique properties and reactivity. The compound is a dihydrochloride salt, indicating it has two hydrochloric acid molecules associated with it, enhancing its solubility in water and making it suitable for various applications in biological and chemical research .

The reactivity of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride primarily involves nucleophilic substitutions and coordination chemistry due to the presence of nitrogen atoms in the imidazole ring. It can participate in reactions typical of amines, such as:

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: Undergoing alkylation reactions to form quaternary ammonium salts.

- Complexation: Forming coordination complexes with transition metals, which can be useful in catalysis and material science.

These reactions are facilitated by the basic nature of the amine group and the electron-rich imidazole ring .

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride exhibits significant biological activity, particularly in pharmacology. Its structural features allow it to interact with various biological targets, including:

- Receptors: It may act on histamine receptors or other G-protein coupled receptors, influencing neurotransmission and cellular signaling.

- Antimicrobial Activity: Some studies suggest potential antimicrobial properties, making it a candidate for further investigation in drug development .

The synthesis of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride typically involves multi-step organic reactions. Common methods include:

- Formation of Imidazole Ring: Starting from readily available precursors like amino acids or aldehydes, an imidazole ring can be constructed through cyclization reactions.

- Alkylation of Amine: The resulting imidazole can be alkylated using appropriate alkyl halides to introduce the propanamine moiety.

- Salt Formation: The final step involves reacting the free base form with hydrochloric acid to yield the dihydrochloride salt .

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders or infections.

- Biochemical Research: Used as a reagent in studies involving enzyme inhibition or receptor binding assays.

- Material Science: Potential applications in developing new materials due to its ability to form coordination complexes .

Studies on 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride have focused on its interactions with biological macromolecules. Key findings include:

- Binding Affinity: Research indicates varying affinities for different receptors, suggesting potential therapeutic roles.

- Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activity, providing insights into combination therapies .

Several compounds share structural similarities with 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(1H-Imidazol-2-yl)propan-1-amine | Contains an imidazole ring and propanamine | Free base form; less soluble than its dihydrochloride |

| N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-aminedihydrochloride | Methylated imidazole derivative | Increased lipophilicity; potential for blood-brain barrier penetration |

| 4-(1H-Imidazol-4-yl)butanamide | Imidazole ring with a butanamide side chain | Different functional group; potential for different receptor interactions |

These compounds highlight the uniqueness of 3-(1H-Imidazol-2-yl)propan-1-aminedihydrochloride through its specific structural attributes and biological activities. Its distinct combination of an imidazole ring and aliphatic amine sets it apart from other similar compounds, making it a valuable subject for further research and application development .

Synergistic Effects with Cytokine Signaling Networks

The molecular interactions between 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride and cytokine signaling networks occur primarily through modulation of the p38 mitogen-activated protein kinase pathway and nuclear factor kappa B transcriptional regulation [6] [7] [8].

The compound demonstrates potent inhibition of p38 mitogen-activated protein kinase with IC50 values ranging from 0.2 to 4.0 μM [6] [7]. This inhibition occurs through ATP-competitive binding within the active site of p38, inducing conformational changes that prevent substrate phosphorylation and downstream signal transduction. The imidazole ring forms critical hydrogen bonds with key residues in the ATP-binding pocket, while the propylamine chain provides additional hydrophobic interactions that enhance binding affinity [8] [9].

Downstream effects of p38 inhibition include significant suppression of pro-inflammatory cytokine production. Tumor necrosis factor-alpha release is inhibited with IC50 values of 0.9-1.1 μM, while interleukin-1 beta suppression occurs at concentrations as low as 0.04-0.38 μM [6] [7]. The mechanism involves transcriptional regulation through CCAAT/enhancer binding protein and NFIL-6 transcription factors, which are direct targets of p38 signaling [8] [9].

Nuclear factor kappa B pathway modulation represents another critical mechanism of cytokine regulation. The compound stabilizes inhibitor kappa B proteins, preventing their degradation and subsequent nuclear translocation of nuclear factor kappa B dimers [10] [11]. This results in reduced transcription of inflammatory genes and decreased production of interleukin-2, interferon-gamma, and other pro-inflammatory mediators [12].

The synergistic effects extend to the regulation of reactive oxygen species-mediated signaling pathways. Mitochondrial reactive oxygen species function as secondary messengers in cytokine production through activation of mitogen-activated protein kinase cascades including extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 [12]. By suppressing both reactive oxygen species generation and direct kinase inhibition, the compound achieves enhanced anti-inflammatory effects compared to single-target interventions.

Cytokine receptor signaling is further modulated through histamine receptor interactions. The compound's binding to histamine H3 and H4 receptors influences the production of regulatory cytokines and chemokines involved in immune cell recruitment and activation [13] [14]. This creates a complex network of interactions where histamine receptor modulation synergizes with direct cytokine pathway inhibition to achieve comprehensive immune regulation.

Histamine Receptor Subtype Selectivity Profiling

The histamine receptor subtype selectivity of 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride demonstrates remarkable specificity for histamine H4 receptors, with moderate affinity for histamine H3 receptors and minimal interaction with histamine H1 and H2 subtypes [15] [16] [17] [18].

Histamine H4 receptor binding exhibits high affinity with Ki values ranging from 10-100 nM, representing the primary pharmacological target for this compound [15] [17]. The molecular basis for this selectivity resides in specific amino acid interactions within the orthosteric binding site. The imidazole ring forms ionic interactions with aspartic acid 94 at position 3.32 and glutamic acid 182 at position 5.46, while asparagine 147 at position 4.57 provides additional hydrogen bonding stabilization [16] [19]. The propylamine chain occupies a lipophilic pocket formed by phenylalanine residues, contributing to the enhanced binding affinity and receptor selectivity [18] [20].

Histamine H3 receptor interactions occur with moderate affinity, displaying Ki values of 50-500 nM [15] [17]. The binding mode involves similar ionic interactions with aspartic acid 114 at position 3.32 and glutamic acid 206 at position 5.46, but differs in the accommodation of the propylamine chain due to structural variations in the lipophilic binding regions [18] [20]. The compound demonstrates partial agonist activity at histamine H3 receptors, contrasting with its antagonist properties at histamine H4 receptors.

Histamine H1 receptor binding affinity is significantly reduced, with Ki values ranging from 1000-10000 nM [16] [19]. The molecular basis for this selectivity differential involves amino acid variations at key positions within the binding pocket. Asparagine 192 at position 5.46 in histamine H1 receptors provides weaker interactions compared to the glutamic acid residue present in histamine H3 and H4 subtypes [16]. Additionally, tryptophan 458 at position 7.43 creates steric hindrance that prevents optimal accommodation of the propylamine chain [19].

Histamine H2 receptor interactions represent the weakest binding affinity, with Ki values exceeding 5000 nM [19]. The poor selectivity for histamine H2 receptors results from fundamental structural differences in the binding pocket architecture, particularly the presence of different amino acids at positions 5.42 and 5.46 that cannot accommodate the imidazole ring binding mode observed in histamine H3 and H4 receptors [16] [19].

| Receptor Subtype | Key Binding Residues | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| Histamine H1 Receptor | Asn192(5.46), Trp458(7.43), Asp107(3.32) | 1000-10000 | Low affinity, weak interaction |

| Histamine H2 Receptor | Asp186(5.42), Thr190(5.46), Asp98(3.32) | 5000-15000 | Very low affinity, minimal binding |

| Histamine H3 Receptor | Asp114(3.32), Glu206(5.46), Tyr374(6.51) | 50-500 | Moderate affinity, partial agonist |

| Histamine H4 Receptor | Asp94(3.32), Glu182(5.46), Asn147(4.57) | 10-100 | High affinity, selective binding |

The structural determinants of subtype selectivity include the aromatic slot formation in histamine H3 and H4 receptors, which is absent in histamine H1 and H2 subtypes [16] [18]. This aromatic slot, composed of tyrosine, phenylalanine, and tryptophan residues, provides optimal accommodation for the propylamine chain and contributes significantly to the observed selectivity profile. The flexibility of phenylalanine side chains at position 7.39 in histamine H3 and H4 receptors allows conformational adaptation to ligand binding, while the corresponding isoleucine and leucine residues in histamine H1 and H2 receptors lack this flexibility [16] [19].